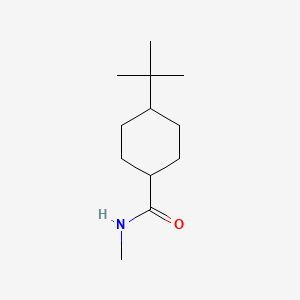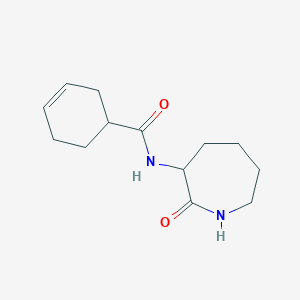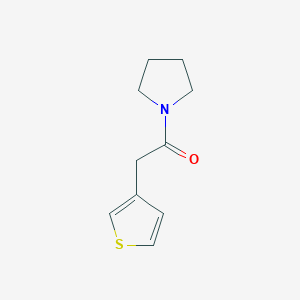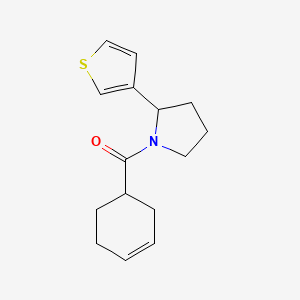
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as CPI-360, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. CPI-360 belongs to the class of urea-based inhibitors and has been shown to have promising results in pre-clinical studies.
作用機序
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea inhibits the activity of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a crucial role in the regulation of gene expression. By inhibiting BRD4, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can modulate the expression of specific genes that are involved in various diseases. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have a high affinity for BRD4, making it an effective inhibitor.
Biochemical and Physiological Effects:
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can induce cell cycle arrest and apoptosis, leading to cell death. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can inhibit the expression of genes involved in cancer cell proliferation and survival. In models of inflammation, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea can reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been shown to modulate the activity of immune cells, leading to a decrease in autoimmune responses.
実験室実験の利点と制限
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several advantages as a research tool. It has a high affinity for BRD4, making it an effective inhibitor. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea is also relatively easy to synthesize, allowing for large-scale production. However, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
将来の方向性
There are several future directions for 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea research. One potential application is in cancer therapy. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies, and further research is needed to determine its efficacy in clinical trials. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea could be investigated for its potential use in treating other diseases, such as inflammation and autoimmune disorders. Further research is also needed to optimize the synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea and to develop more potent and selective inhibitors of BRD4.
Conclusion:
In conclusion, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea is a small molecule inhibitor that has shown promising results in pre-clinical studies for various diseases. Its mechanism of action involves the inhibition of BRD4, a transcriptional regulator that plays a crucial role in the regulation of gene expression. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has several biochemical and physiological effects and has advantages as a research tool. However, further research is needed to determine its safety and efficacy in humans and to optimize its synthesis.
合成法
The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves several steps. The starting material for the synthesis is 2-methyl-6-propan-2-ylphenol, which is reacted with cyclopropyl isocyanate to form the corresponding urea derivative. The final product is obtained after purification and characterization. The synthesis of 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been optimized to produce high yields and purity.
科学的研究の応用
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has shown promising results in pre-clinical studies for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and inflammatory bowel disease. 1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis.
特性
IUPAC Name |
1-cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-9(2)12-6-4-5-10(3)13(12)16-14(17)15-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESAUDDMCNSNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2-methyl-6-propan-2-ylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)

![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)


![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)


